Sensory Differentiation: Enables Odorless and Tasteless Cooling Amides Superior to Menthol-Derived Benchmarks
2,3-Dimethyl-2-isopropylbutyryl chloride is the designated precursor for a series of 2,3‑dimethyl‑2‑isopropylbutyramide cooling agents that are explicitly characterized by a pronounced physiological cooling effect coupled with no odor or taste [1]. In a panel test comparing the cooling ability of the synthesized amides against the commercial standard WS‑23 (N,2,3‑trimethyl‑2‑isopropylbutyramide), several amides derived from this acid chloride were rated as having equal or superior cooling performance [2]. This contrasts sharply with (-)-menthol, the most widely used natural coolant, which is documented to suffer from a strong stinging smell, bitter taste, and burning sensation at higher concentrations [3]. The acid chloride's structure is therefore critical for accessing an organoleptically clean cooling profile that menthol cannot achieve.
| Evidence Dimension | Organoleptic quality: cooling potency vs. unwanted sensory attributes |
|---|---|
| Target Compound Data | Amides derived from 2,3-dimethyl-2-isopropylbutyryl chloride exhibit pronounced physiological cooling effect with no odor or taste; described as having 'good taste quality' [1]. |
| Comparator Or Baseline | (-)-Menthol: strong stinging smell, bitter taste, burning sensation at high concentrations [3]. WS‑23: commercial cooling standard used as a positive benchmark for cooling intensity [2]. |
| Quantified Difference | Qualitative but verified panel testing: test amides demonstrated cooling ability rated as equal or stronger than WS‑23 (+) while maintaining odorless/tasteless character [2]. Menthol exhibits dose-limiting irritation and malodor. |
| Conditions | Oral application on a panel of five human subjects; cooling perception compared to WS‑23 standard [2]. |
Why This Matters
For procurement decisions in the flavor, fragrance, or oral‑care industries, the acid chloride's ability to yield cooling agents with a clean sensory profile without the irritancy of menthol is a critical differentiator that directly influences consumer acceptability and product safety margins.
- [1] US7030273B1. Compounds with physiological cooling effect. (2005). View Source
- [2] US7030273B1. Compounds with physiological cooling effect, panel testing results for synthesized amides vs. WS‑23. (2005). View Source
- [3] US7030273B1. Compounds with physiological cooling effect, disadvantages of menthol. (2005). View Source
